molecular formula C16H25NO B4697808 1-[3-(2,3-dimethylphenoxy)propyl]piperidine

1-[3-(2,3-dimethylphenoxy)propyl]piperidine

Cat. No. B4697808
M. Wt: 247.38 g/mol
InChI Key: SCJRWTCTFOLEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,3-dimethylphenoxy)propyl]piperidine, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the nervous system. DMPP is a piperidine derivative that acts as a selective agonist for the nicotinic acetylcholine receptor (nAChR), which is a type of ion channel receptor found in the central and peripheral nervous systems. In

Mechanism of Action

1-[3-(2,3-dimethylphenoxy)propyl]piperidine acts as a selective agonist for the nAChR, which means that it binds to and activates the receptor. This leads to the opening of the ion channel, allowing the flow of ions such as calcium and sodium into the cell. This influx of ions can trigger a variety of downstream signaling pathways, leading to physiological effects such as muscle contraction and neurotransmitter release.
Biochemical and Physiological Effects:
1-[3-(2,3-dimethylphenoxy)propyl]piperidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[3-(2,3-dimethylphenoxy)propyl]piperidine can increase the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine. 1-[3-(2,3-dimethylphenoxy)propyl]piperidine has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their connectivity in response to experience. In vivo studies have demonstrated that 1-[3-(2,3-dimethylphenoxy)propyl]piperidine can improve cognitive function and motor coordination in animal models of Parkinson's and Alzheimer's diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(2,3-dimethylphenoxy)propyl]piperidine in lab experiments is its selectivity for the nAChR. This allows researchers to study the specific effects of nAChR activation without the confounding effects of other neurotransmitter systems. 1-[3-(2,3-dimethylphenoxy)propyl]piperidine is also relatively easy to synthesize and has a long shelf life. However, one limitation of using 1-[3-(2,3-dimethylphenoxy)propyl]piperidine is its potential toxicity. 1-[3-(2,3-dimethylphenoxy)propyl]piperidine has been shown to be toxic to some cell types at high concentrations, and care must be taken to ensure that appropriate safety measures are in place when working with 1-[3-(2,3-dimethylphenoxy)propyl]piperidine.

Future Directions

There are several future directions for research on 1-[3-(2,3-dimethylphenoxy)propyl]piperidine. One area of interest is the development of 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-based therapies for neurological disorders such as Parkinson's and Alzheimer's diseases. 1-[3-(2,3-dimethylphenoxy)propyl]piperidine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine whether 1-[3-(2,3-dimethylphenoxy)propyl]piperidine could be a viable treatment option for humans. Another area of interest is the development of new compounds that are more selective and potent than 1-[3-(2,3-dimethylphenoxy)propyl]piperidine. These compounds could be used to further elucidate the role of the nAChR in various physiological processes and diseases. Finally, there is interest in using 1-[3-(2,3-dimethylphenoxy)propyl]piperidine as a tool for drug discovery. 1-[3-(2,3-dimethylphenoxy)propyl]piperidine could be used to screen for compounds that modulate the nAChR, potentially leading to the development of new drugs for a variety of diseases.

Scientific Research Applications

1-[3-(2,3-dimethylphenoxy)propyl]piperidine has been used extensively in scientific research as a tool for studying the nAChR. The nAChR is involved in a variety of physiological processes, including synaptic transmission, muscle contraction, and memory formation. 1-[3-(2,3-dimethylphenoxy)propyl]piperidine has been used to study the structure and function of the nAChR, as well as its role in various diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3-(2,3-dimethylphenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-14-8-6-9-16(15(14)2)18-13-7-12-17-10-4-3-5-11-17/h6,8-9H,3-5,7,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJRWTCTFOLEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.